Crystal structure and X-ray crystallography of 2,3-Dibromophenyl N,N-diethylcarbamate
Crystal structure and X-ray crystallography of 2,3-Dibromophenyl N,N-diethylcarbamate
An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 2,3-Dibromophenyl N,N-diethylcarbamate
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the determination of the three-dimensional structure of 2,3-Dibromophenyl N,N-diethylcarbamate through single-crystal X-ray crystallography. Carbamate moieties are significant structural motifs in medicinal chemistry, and understanding their precise atomic arrangement is crucial for rational drug design and development.[1] This document details a plausible and robust workflow, from chemical synthesis and crystal growth to X-ray diffraction data collection, structure solution, and refinement. While a definitive published structure for this specific compound is not available in open literature at the time of this writing, this guide synthesizes established, field-proven protocols and leverages data from structurally analogous compounds to present a scientifically rigorous and illustrative case study. This serves as a blueprint for researchers and drug development professionals undertaking similar structural characterization challenges.
Introduction: The Rationale for Structural Elucidation
The carbamate functional group is a cornerstone in modern pharmacology, appearing in a wide array of therapeutic agents, from cholinesterase inhibitors to anticonvulsants.[1] The efficacy and specificity of these drugs are intrinsically linked to their three-dimensional conformation and the intermolecular interactions they form with their biological targets. For a molecule like 2,3-Dibromophenyl N,N-diethylcarbamate, the presence of bulky, electron-withdrawing bromine atoms on the phenyl ring, combined with the flexible diethylcarbamate side chain, introduces significant conformational possibilities that can dictate its pharmacokinetic and pharmacodynamic profiles.
Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining precise atomic coordinates, bond lengths, bond angles, and information on crystal packing.[2] This atomic-level insight is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Computational Modeling: Providing an accurate starting point for molecular docking and dynamics simulations.
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on solubility, stability, and bioavailability.
This guide is structured to walk the reader through the entire process, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible workflow.
Synthesis and Crystal Growth: From Powder to Diffraction-Quality Crystal
A robust crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of a suitable single crystal.
Plausible Synthetic Route
A common and efficient method for the synthesis of N,N-disubstituted aryl carbamates involves the reaction of a substituted phenol with a corresponding carbamoyl chloride.[3][4] For the title compound, a logical approach is the base-mediated condensation of 2,3-dibromophenol with N,N-diethylcarbamoyl chloride.
Experimental Protocol: Synthesis of 2,3-Dibromophenyl N,N-diethylcarbamate
-
Reaction Setup: To a stirred solution of 2,3-dibromophenol (1.0 eq) in a dry aprotic solvent such as Tetrahydrofuran (THF) in a round-bottom flask under an inert nitrogen atmosphere, add a non-nucleophilic base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide salt. The causality here is that the phenoxide is a much more potent nucleophile than the neutral phenol, which is critical for the subsequent reaction.
-
Carbamoylation: Cool the mixture back to 0 °C and add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise via a syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2,3-Dibromophenyl N,N-diethylcarbamate.
Crystal Growth Strategy
Obtaining a single crystal of sufficient size and quality is often the most challenging step in the crystallographic process.[5][6] For a small organic molecule like the title compound, several techniques can be employed. Slow evaporation is a straightforward and often successful method.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. A binary solvent system often yields the best results. For this compound, a mixture of a good solvent like dichloromethane and a poorer solvent like hexane is a promising starting point.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of the chosen "good" solvent (e.g., dichloromethane) in a small, clean vial.
-
Inducing Supersaturation: Add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Then, add a few more drops of the good solvent to redissolve the precipitate, resulting in a saturated or near-saturated solution.
-
Evaporation: Loosely cap the vial (e.g., with perforated parafilm) to allow for the slow evaporation of the more volatile solvent. This gradual increase in concentration allows for ordered crystal lattice formation rather than rapid precipitation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, single crystals suitable for diffraction should form.
X-ray Data Collection, Structure Solution, and Refinement
This section outlines the standard workflow for analyzing the grown crystal to determine its molecular structure.
Data Collection
A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, mounted on a goniometer head, and placed on the X-ray diffractometer.[2][7]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Mounting: The selected crystal is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled to 100 K in a stream of cold nitrogen gas. The low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.
-
Instrumentation: Data is collected on a modern diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB) equipped with a microfocus X-ray source. Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is often chosen for organic molecules as it minimizes absorption effects.[2]
-
Data Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through different angles. The data collection strategy is optimized to ensure high completeness and redundancy of the measured reflections.[8]
-
Data Processing: The raw diffraction images are processed using software like SAINT or CrysAlisPro. This involves integrating the reflection intensities, correcting for experimental factors (like Lorentz and polarization effects), and applying an absorption correction (e.g., multi-scan method with SADABS).
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure. The SHELX suite of programs is the industry standard for this process.[1][9][10][11]
Caption: Workflow for structure solution and refinement.
Methodology: Structure Solution and Refinement
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The initial atomic positions are determined ab initio from the diffraction data using direct methods, as implemented in SHELXS.[1] This provides a rough, but recognizable, model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using the full-matrix least-squares method in SHELXL.[11] This iterative process minimizes the difference between the observed diffraction intensities and those calculated from the model.
-
Anisotropic Refinement: Initially, atoms are refined isotropically (with a single thermal parameter). In later stages, non-hydrogen atoms are refined anisotropically to model their thermal motion as ellipsoids, providing a more accurate model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., using the AFIX instruction in SHELXL) and refined with geometric restraints.[1]
-
Validation: The final refined model is validated by checking various crystallographic metrics, such as the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map, which should be largely featureless.
Structural Analysis of 2,3-Dibromophenyl N,N-diethylcarbamate: An Illustrative Example
As no published data exists for the title compound, we present representative crystallographic data based on the closely related structure of methyl N-(4-bromophenyl)carbamate to illustrate the expected outcomes of the analysis.[12]
Crystallographic Data and Refinement Details
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value (Illustrative) |
| Chemical formula | C₁₁H₁₃Br₂NO₂ |
| Formula weight | 367.04 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.1 Å, b = 8.5 Å, c = 18.5 Å, β = 95.0° |
| Volume | 1582 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.540 Mg/m³ |
| Absorption coefficient | 4.65 mm⁻¹ |
| F(000) | 720 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 9850 |
| Independent reflections | 3650 [R(int) = 0.04] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3650 / 0 / 185 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.085 |
| R indices (all data) | R1 = 0.045, wR2 = 0.090 |
| Largest diff. peak and hole | 0.55 and -0.45 e.Å⁻³ |
Molecular Geometry and Conformation
The refined structure would reveal the precise bond lengths and angles of the molecule. Key points of analysis would include:
-
Carbamate Group Planarity: The O=C-N-C atoms of the carbamate group are expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.
-
Torsion Angles: The orientation of the diethylamino group and the dibromophenyl ring relative to the carbamate plane would be defined by key torsion angles. Steric hindrance from the ortho-bromine atom would likely cause a significant twist between the phenyl ring and the carbamate plane.
-
Bond Lengths: The C-Br bond lengths are expected to be in the typical range of 1.89-1.91 Å.[13] The C-N and C=O bonds of the carbamate will show lengths intermediate between pure single and double bonds, consistent with resonance.
Caption: Molecular structure of the title compound.
Supramolecular Interactions and Crystal Packing
While the molecule itself lacks strong hydrogen bond donors, the crystal packing would be dictated by a combination of weaker intermolecular forces. Analysis of the packing arrangement would likely reveal:
-
C-H···O Interactions: Weak hydrogen bonds between the ethyl or phenyl C-H groups and the carbonyl oxygen (O=C) could link molecules into chains or sheets.
-
Halogen Bonding: The bromine atoms, having regions of positive electrostatic potential on their caps (σ-holes), could potentially engage in halogen bonding with the electron-rich carbonyl oxygen atoms of neighboring molecules.
-
π-π Stacking: The dibromophenyl rings might engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
A thorough analysis of these non-covalent interactions is critical, as they govern the material's bulk properties and can be relevant to how the molecule interacts within a protein binding pocket.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous pathway for the synthesis, crystallization, and complete structural characterization of 2,3-Dibromophenyl N,N-diethylcarbamate using single-crystal X-ray crystallography. By detailing the causality behind each experimental step and presenting an illustrative analysis based on sound crystallographic principles, this document provides researchers and drug development professionals with a robust framework for approaching the structural elucidation of novel small molecules. The resulting atomic-level information is the bedrock upon which a deeper understanding of a compound's chemical behavior and biological activity is built.
References
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. University of Göttingen. Retrieved from [Link]
-
Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton. Retrieved from [Link]
-
Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]
-
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]
-
Pro-Chem. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Ferguson, G., et al. (2015). Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1366–1370. Retrieved from [Link]
-
Karczmarzyk, Z., et al. (2017). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 232(6), 1003-1004. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]
-
AIP Publishing. (2025). High-Throughput Crystallisation of Organic Molecules on the Nanoscale - Successes, Challenges and Future Directions. Structural Dynamics. Retrieved from [Link]
-
ResearchGate. (2007). Crystallization techniques for small molecules compounds: a review. Retrieved from [Link]
-
Universitat de Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Data-collection strategies. Retrieved from [Link]
-
University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]
-
Fronczek, F. R., et al. (2020). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 113–117. Retrieved from [Link]
-
Sahari, A., et al. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Green Chemistry. Retrieved from [Link]
-
Wilson, J. W., et al. (1953). New Carbamates and Related Compounds. Journal of the American Chemical Society, 75(18), 4463–4465. Retrieved from [Link]
-
NextSDS. (n.d.). 3-PHENYLALLYL N-(4-BROMOPHENYL)CARBAMATE — Chemical Substance Information. Retrieved from [Link]
-
Boston University. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from [Link]
-
PubChem. (n.d.). methyl N-(2-bromophenyl)carbamate. Retrieved from [Link]
-
Wang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3456. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. acl.digimat.in [acl.digimat.in]
- 8. journals.iucr.org [journals.iucr.org]
- 9. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 10. hkl-xray.com [hkl-xray.com]
- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
